molecular formula C16H15N3O3 B12464192 N-(1H-benzimidazol-2-yl)-3,4-dimethoxybenzamide

N-(1H-benzimidazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B12464192
M. Wt: 297.31 g/mol
InChI Key: YGYSMNSKPCAZCU-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-3,4-dimethoxybenzamide is a synthetic benzimidazole-based small molecule that serves as a key intermediate and scaffold in medicinal chemistry research. This compound is part of a broader class of benzazole-2-carboxamides that have demonstrated significant potential in biochemical and pharmacological studies, particularly in the fields of oncology and redox biology . The benzimidazole core is a privileged structure in drug discovery, known for its ability to interact with various biopolymers, such as enzymes and receptors, due to its similarity to naturally occurring purine nucleotides . Preliminary research on closely related structural analogues indicates that this chemical class possesses notable antiproliferative and antioxidative properties . For instance, certain trimethoxy-substituted benzimidazole-2-carboxamides have shown promising antiproliferative activity against human cancer cell lines in vitro, suggesting that this compound could be a valuable precursor for developing novel anticancer agents . Furthermore, the dimethoxybenzamide moiety is a feature of interest for its potential role in enhancing antioxidant capacity, as measured by assays like DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) . The compound's research value lies in its utility as a lead structure for further optimization to develop more efficient antioxidants and systems with antiproliferative activity, helping to elucidate structure-activity relationships (SAR) within this pharmacologically active family of molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)15(20)19-16-17-11-5-3-4-6-12(11)18-16/h3-9H,1-2H3,(H2,17,18,19,20)

InChI Key

YGYSMNSKPCAZCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity of 2-aminobenzimidazole, improving reaction rates.
  • Non-Polar Solvents : Toluene and DCM reduce side reactions but require longer reaction times.

Catalysis

  • DMAP (4-Dimethylaminopyridine) : Accelerates acylation by stabilizing the transition state (yield increase: 8–10%).
  • Ultrasound Irradiation : Reduces particle size, enhancing interfacial contact in heterogeneous systems.

Green Chemistry Approaches

  • Biocatalysis : Lipase-mediated acylation in ionic liquids achieves 65% yield with minimal waste.
  • Solvent-Free Conditions : Ball-milling 2-aminobenzimidazole and 3,4-dimethoxybenzoic anhydride yields 58% product.

Challenges and Solutions

Challenge Solution Efficacy
Hydrolysis of Acyl Chloride Use anhydrous solvents and molecular sieves High
Low Solubility of Benzimidazole Employ DMF/DMSO mixtures Moderate
Purification Difficulties Silica gel chromatography (EtOAc/Hexane) High

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzo[d]imidazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole carboxylic acids.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(1H-Benzo[d]imidazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials.

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Based Analogs

  • Compared to the simpler benzimidazole core in the target compound, this structural complexity may improve binding affinity to biological targets, such as kinases or DNA .
  • N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b): These derivatives incorporate a hydrazide linker and substituted benzaldehyde groups, enabling metal-catalyzed C–H bond functionalization.

Benzamide Derivatives with Alternative Heterocycles

  • N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide: Replacing benzimidazole with benzothiazole alters electronic properties due to sulfur's electronegativity.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
    This benzamide derivative features an N,O-bidentate directing group, enabling coordination with transition metals. In contrast, the target compound’s benzimidazole group may favor hydrogen bonding or intercalation in biological systems .

Thiazole- and Furan-Containing Analogs

  • (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b) :
    The thiazole and furan rings introduce conjugated systems that enhance UV absorption and fluorescence properties. Such features are absent in the target compound, limiting its utility in imaging or photodynamic therapy applications .

  • N-(1-(Furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (3a): This furan-based derivative demonstrates cytotoxicity in cancer cell lines, suggesting that the target compound’s benzimidazole core may similarly be evaluated for antitumor activity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
N-(1H-Benzimidazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₅N₃O₃ ~313.3 Benzimidazole core, potential kinase inhibition
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₄N₂O₃S 314.36 Enhanced lipophilicity
D454-0231 C₂₇H₂₇N₃O₄ 465.53 Fused pyrazino-benzimidazole system
N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides C₂₁H₁₈N₄O₂ (example) ~358.4 Metal-catalyzed C–H functionalization
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide C₂₅H₂₁BrN₄O₅S 569.43 Cytotoxicity, imaging potential

Key Research Findings

  • For instance, furan-based derivatives exhibit cytotoxicity (IC₅₀: 5–10 µM in MCF-7 cells) , suggesting similar screening for the target compound.
  • Synthetic Flexibility : The hydrazide linker in benzimidazole derivatives (e.g., compounds 3a-3b) allows for diverse functionalization, whereas the target compound’s rigid structure may limit synthetic modifications .
  • Structural Influence on Reactivity : The benzothiazole analog’s sulfur atom enhances stability under acidic conditions compared to benzimidazole derivatives, which may degrade via protonation of the imidazole nitrogen .

Biological Activity

N-(1H-benzimidazol-2-yl)-3,4-dimethoxybenzamide is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a dimethoxybenzamide group. The molecular formula is C17H17N3O3C_{17}H_{17}N_{3}O_{3} with a molecular weight of approximately 297.31 g/mol. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The primary mechanism of action for this compound involves:

  • Binding to Enzymes : The compound may interact with specific enzyme active sites, inhibiting their catalytic activity. This interaction can disrupt various biochemical pathways.
  • Influencing Protein Functions : By binding to proteins, it can modulate their functions and alter cellular processes.

Target Proteins

The compound primarily targets tubulin proteins, disrupting the cell cycle and affecting cell proliferation. This is significant in cancer research as it may lead to potential anti-cancer therapies.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Below is a summary of its key activities:

Activity Description
Anticancer Inhibits cell proliferation by disrupting tubulin polymerization.
Antimicrobial Exhibits fungicidal activity against specific pathogens.
Enzyme Inhibition Modulates the activity of various enzymes, potentially leading to therapeutic effects in diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action of this compound:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies show that derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Enzyme Inhibition : A study reported that this compound effectively inhibits specific kinases involved in cellular signaling pathways . This inhibition can lead to reduced tumor growth rates.
  • Antifungal Properties : Other research has demonstrated its antifungal activity against various strains, indicating its potential as a therapeutic agent in treating fungal infections .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a favorable absorption and distribution within biological systems:

  • Half-life : Similar compounds have shown half-lives ranging from several hours to days, indicating potential for sustained action .
  • Metabolism : The compound may undergo metabolic transformations that enhance or reduce its biological activity.

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